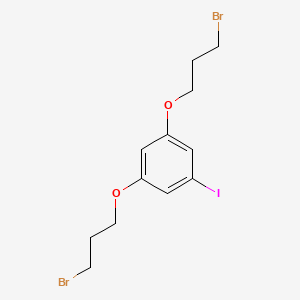![molecular formula C14H16N2O7 B12614517 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 919360-86-4](/img/structure/B12614517.png)
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that confer unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine typically involves the modification of uridine. One common method includes the introduction of an acetyloxypropynyl group at the 5-position of the uridine molecule. This can be achieved through a series of chemical reactions, including acetylation and alkynylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the acetyloxy group, potentially leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学研究应用
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once integrated, it can interfere with normal nucleic acid function, potentially inhibiting viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases.
相似化合物的比较
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with a similar structure but different functional groups.
5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of the acetyloxypropynyl group.
5-Bromo-2’-deoxyuridine: Similar to 5-iodo-2’-deoxyuridine but with a bromine atom.
Uniqueness
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, specificity, and efficacy in various applications compared to other nucleoside analogs.
属性
CAS 编号 |
919360-86-4 |
|---|---|
分子式 |
C14H16N2O7 |
分子量 |
324.29 g/mol |
IUPAC 名称 |
3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl acetate |
InChI |
InChI=1S/C14H16N2O7/c1-8(18)22-4-2-3-9-6-16(14(21)15-13(9)20)12-5-10(19)11(7-17)23-12/h6,10-12,17,19H,4-5,7H2,1H3,(H,15,20,21)/t10-,11+,12+/m0/s1 |
InChI 键 |
HTELFTVJYICIFY-QJPTWQEYSA-N |
手性 SMILES |
CC(=O)OCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC(=O)OCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
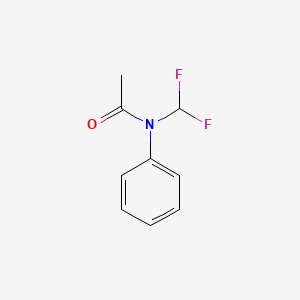
![2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12614445.png)
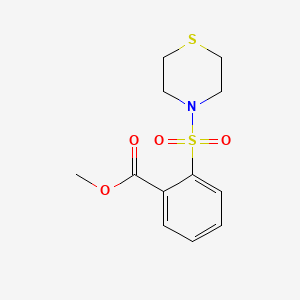
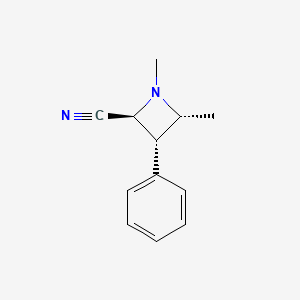
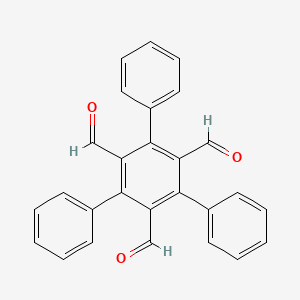
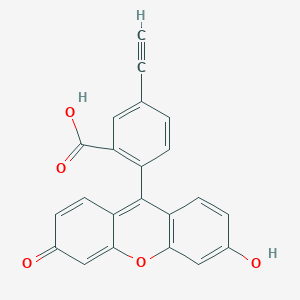
![2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide](/img/structure/B12614470.png)
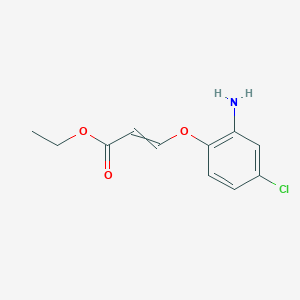

![4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12614486.png)


